molecular formula C8H3ClF5NO2 B6222850 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid CAS No. 2763756-04-1

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid

Cat. No. B6222850
CAS RN: 2763756-04-1
M. Wt: 275.6
InChI Key:
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Description

2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid (6-CTFPA) is a difluoroacetic acid derivative of 6-chlorotrifluoromethylpyridine (6-CTFP). 6-CTFPA is a highly potent, selective and non-toxic inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo biosynthesis of pyrimidines, and its inhibition has been used for the treatment of various diseases, including cancer and autoimmune disorders. 6-CTFPA has been studied extensively in both in vitro and in vivo systems, and has been found to be a highly potent and selective inhibitor of DHODH.

Scientific Research Applications

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has been studied extensively in both in vitro and in vivo systems. In vitro studies have shown that 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is a highly potent and selective inhibitor of DHODH. In vivo studies have demonstrated that 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is effective in inhibiting the growth of various cancer cell lines, as well as in suppressing the development of autoimmune diseases. 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid inhibits DHODH by covalently binding to the enzyme's active site, thereby preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate. This inhibition of DHODH results in the depletion of the pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, the growth of cells is inhibited, leading to cell death.
Biochemical and Physiological Effects
Inhibition of DHODH by 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of DHODH leads to the depletion of pyrimidine nucleotides, which causes cell death. In autoimmune diseases, the inhibition of DHODH leads to the suppression of T-cell proliferation and the inhibition of inflammatory cytokines. In neurodegenerative diseases, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has been shown to reduce the production of amyloid beta, a protein associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid in laboratory experiments has several advantages. 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is a highly potent and selective inhibitor of DHODH, making it an ideal tool for studying the role of DHODH in various biological processes. Additionally, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is non-toxic, making it safe for use in laboratory experiments. However, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is also relatively expensive, which may limit its use in some experiments.

Future Directions

The use of 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid in laboratory experiments has opened up several potential future directions. For example, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid could be used to study the role of DHODH in the development of various diseases, such as cancer and autoimmune diseases. Additionally, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid could be used to study the effects of DHODH inhibition on various biochemical pathways, such as the pyrimidine nucleotide biosynthesis pathway. Finally, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid could be used to develop novel drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid can be synthesized using a variety of methods. The most common method involves the reaction of 6-chlorotrifluoromethylpyridine with difluoroacetic acid in the presence of a strong base, such as sodium hydroxide. This reaction yields a mixture of 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid and its mono- and di-fluoroacetate derivatives. The mixture can then be purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid' involves the introduction of a difluoroacetic acid group onto a pyridine ring that has a chloro and trifluoromethyl group attached to it. This can be achieved through a series of reactions that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "6-chloro-5-(trifluoromethyl)pyridin-2-amine", "2,2-difluoroacetic acid", "Thionyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 6-chloro-5-(trifluoromethyl)pyridin-2-amine with thionyl chloride and triethylamine to form the corresponding N-chloro-N-trifluoroacetyl derivative.", "Step 2: Hydrolysis of the N-chloro-N-trifluoroacetyl derivative with methanol and hydrochloric acid to remove the protecting group and form the corresponding pyridin-2-ol.", "Step 3: Bromination of the pyridin-2-ol with sodium hydroxide and bromine to form the corresponding 6-bromo-2-pyridinol.", "Step 4: Reaction of the 6-bromo-2-pyridinol with 2,2-difluoroacetic acid in the presence of diethyl ether and water to form the final product, 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid." ] }

CAS RN

2763756-04-1

Product Name

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid

Molecular Formula

C8H3ClF5NO2

Molecular Weight

275.6

Purity

95

Origin of Product

United States

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